Home > Products > Building Blocks P946 > 5-[(2-chlorophenyl)methyl]-1,3-oxazolidin-2-one
5-[(2-chlorophenyl)methyl]-1,3-oxazolidin-2-one - 62825-88-1

5-[(2-chlorophenyl)methyl]-1,3-oxazolidin-2-one

Catalog Number: EVT-516891
CAS Number: 62825-88-1
Molecular Formula: C10H10ClNO2
Molecular Weight: 211.64 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Reaction of β-amino alcohols with phosgene or its equivalents: This method has been widely employed for the synthesis of various oxazolidinone derivatives. []
  • Cyclization of β-amino alcohols with diethyl carbonate or dimethyl carbonate: This method offers a milder and more environmentally friendly alternative to phosgene-based methods. []
  • Cyclization of carbamates derived from β-amino alcohols: This approach allows for the introduction of different substituents on the nitrogen atom of the oxazolidinone ring. []
Molecular Structure Analysis
  • Nucleophilic attack at the carbonyl group: The carbonyl group of the oxazolidinone ring can undergo nucleophilic attack by various nucleophiles, leading to ring-opening or ring-expansion reactions. []
Applications
  • Chiral auxiliary: The chirality of 5-((2-chlorophenyl)methyl)-2-oxazolidinone makes it a potential chiral auxiliary in asymmetric synthesis. It can be used to control the stereochemistry of newly formed chiral centers during reactions with other molecules. [, ]

(4S,5R)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one Derivatives

  • Compound Description: These compounds represent a series of potent Cholesteryl Ester Transfer Protein (CETP) inhibitors developed by Merck []. They are characterized by the presence of a (4S,5R)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one core, with variations in the substituents attached to this core structure. These inhibitors show promising therapeutic potential for cardiovascular disease (CVD) by increasing HDL cholesterol levels [].

Reference:

(4R,5S)-4-methyl-3-methylsulfinyl-5-phenyl-1,3-oxazolidin-2-one

  • Compound Description: This compound serves as a chiral asymmetric indole precursor. Its absolute structure, confirmed through X-ray crystallography, reveals a dihedral angle of 56.40° between the phenyl and oxazolidinone rings []. The oxazolidinone ring adopts an envelope conformation with the methyl-bearing carbon acting as the flap [].

Reference:

3,5-Diphenyl-4-methyl-1,3-oxazolidin-2-ones

  • Compound Description: These compounds represent a class of potent and orally available Δ-5 desaturase (D5D) inhibitors []. The 1,3-oxazolidin-2-one scaffold was identified through a pharmacophore model based on existing D5D inhibitors []. Optimization led to derivatives like (4S,5S)-5i and (4S,5S)-5n with improved metabolic stability, potent D5D binding affinity, and robust in vivo activity in reducing hepatic arachidonic acid/dihomo-γ-linolenic acid ratios [].

Reference:

5-{(2-(Vinyloxy)ethoxy)methyl}-1,3-oxazolidin-2-ones

  • Compound Description: These N-substituted oxazolidinones are synthesized efficiently via a one-step, solvent-free, base-catalyzed cyclization reaction involving 1-alkylamino- or 1-arylamino-3-(2-(vinyloxy)ethoxy)propan-2-ols and dimethyl carbonate []. These compounds are of synthetic importance due to the presence of the vinyloxy group, which can be further functionalized for accessing a diverse range of oxazolidinone derivatives [].

Properties

CAS Number

62825-88-1

Product Name

5-[(2-chlorophenyl)methyl]-1,3-oxazolidin-2-one

IUPAC Name

5-[(2-chlorophenyl)methyl]-1,3-oxazolidin-2-one

Molecular Formula

C10H10ClNO2

Molecular Weight

211.64 g/mol

InChI

InChI=1S/C10H10ClNO2/c11-9-4-2-1-3-7(9)5-8-6-12-10(13)14-8/h1-4,8H,5-6H2,(H,12,13)

InChI Key

PCOMYIUSMUMECB-UHFFFAOYSA-N

SMILES

C1C(OC(=O)N1)CC2=CC=CC=C2Cl

Canonical SMILES

C1C(OC(=O)N1)CC2=CC=CC=C2Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.